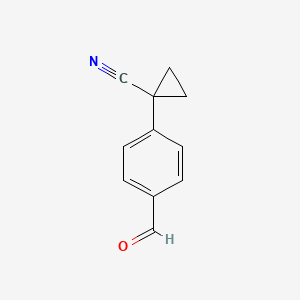

1-(4-Formylphenyl)cyclopropane-1-carbonitrile

説明

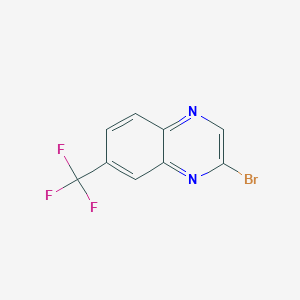

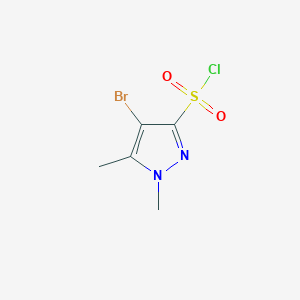

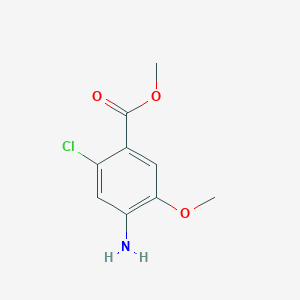

“1-(4-Formylphenyl)cyclopropane-1-carbonitrile” is a chemical compound with the CAS number 869977-34-4 . It has a molecular weight of 171.20 and a molecular formula of C11H9NO .

Molecular Structure Analysis

The InChI code for “1-(4-Formylphenyl)cyclopropane-1-carbonitrile” is 1S/C11H9NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,7H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound is a powder . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.科学的研究の応用

Conformational Restriction and Biological Activity

The cyclopropane ring is notably used to restrict the conformation of biologically active compounds to enhance activity and investigate bioactive conformations. For example, the design of chiral cyclopropanes as conformationally restricted analogues of histamine highlights the significance of the cyclopropane ring in synthesizing compounds with a specified bioactive conformation (Kazuta et al., 2002).

Versatile Intermediates in Synthesis

The molecule serves as a versatile intermediate in the synthesis of complex structures. For instance, 2,3-Disubstituted cyclopropane-1-carbonitriles are formed via a selective decarboxylation reaction, showcasing the molecule's role in facilitating efficient and diverse synthetic pathways (Wang et al., 2017).

Divergent Synthetic Strategy

The compound's structure allows for a divergent synthetic strategy, leveraging its multifunctionality. This is particularly useful in the preparation of compounds having asymmetric cyclopropane structures, which can have important biological activities (Aitken, 1997).

Intermediate in Drug Synthesis

It is also an important intermediate in the synthesis of drugs, such as NVP-BEZ-235 derivatives. The versatility in synthesis methods underscores its importance in drug development and the synthesis of pharmacologically active compounds (Hou et al., 2016).

Enhancing Drug Properties

The cyclopropane ring is increasingly used in drug development to enhance the properties of drug candidates. Its inclusion in molecular structures addresses multiple challenges in drug discovery, such as enhancing potency and reducing off-target effects, making it a critical component in the development of new therapeutic agents (Talele, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

1-(4-formylphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJFHLHOOLLNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Formylphenyl)cyclopropane-1-carbonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。